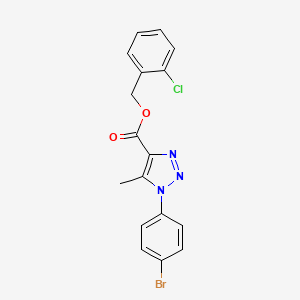
2-chlorobenzyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chlorobenzyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the triazole family and has been synthesized using various methods.
Applications De Recherche Scientifique
Catalysis and Synthesis
- Triazole compounds, including those similar to the specified chemical, are used in palladium-catalyzed direct arylation. These compounds have been shown to successfully prepare a variety of 1-aryl-1,2,3-triazoles containing heteroarenes at different positions on the aryl ring. This process is significant in the field of catalysis and organic synthesis (Mokhtar et al., 2017).
Molecular and Crystal Structure Analysis
- The synthesis and crystal structure of various triazole derivatives, including those related to the specified chemical, have been a subject of study. These studies involve using techniques like X-ray crystallography and NMR to determine the molecular and crystal structures of these compounds, which is crucial for understanding their chemical behavior and potential applications (Wang & Dong, 2009).
Corrosion Inhibition
- Some triazole derivatives have been synthesized and tested for their corrosion inhibition activity on metals like carbon steel. For example, a study on ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate showed significant corrosion inhibition efficiency, which is important in the field of materials science and engineering (Insani et al., 2015).
Antimicrobial and Antifungal Applications
- Some triazole derivatives exhibit antimicrobial and antifungal activities. For instance, certain compounds synthesized from L-tryptophan and incorporating the 1,2,3-triazole ring showed notable cytotoxicity against cell lines and antibacterial activity against pathogens like Enterococcus faecium (Salehi et al., 2016).
Non-linear Optical Properties
- Triazole derivatives have been investigated for their non-linear optical properties, making them of interest in fields like photonics and materials science. The study of these properties helps in understanding the charge delocalization and stability of these compounds, which is essential for their potential applications in optoelectronic devices (Jesudoss et al., 2018).
Luminescent Properties
- The synthesis and characterization of certain triazole derivatives have revealed interesting luminescent properties. These properties are significant for applications in areas such as lighting and display technologies (Zhao et al., 2014).
Propriétés
IUPAC Name |
(2-chlorophenyl)methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClN3O2/c1-11-16(17(23)24-10-12-4-2-3-5-15(12)19)20-21-22(11)14-8-6-13(18)7-9-14/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCZOAFUHAMTBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)OCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Oxaspiro[2.5]octane-2-sulfonyl chloride](/img/structure/B2452978.png)

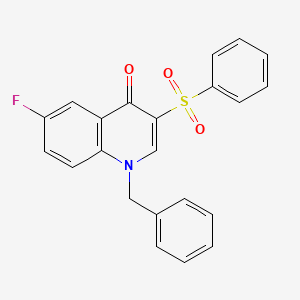

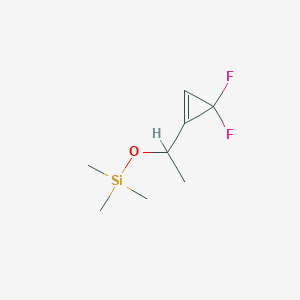

![(E)-2-(4-Methylphenyl)-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethenesulfonamide](/img/structure/B2452985.png)
![Tris[4'-(2-thienyl)-4-biphenylyl]amine](/img/structure/B2452987.png)
![(3,4-dimethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2452988.png)
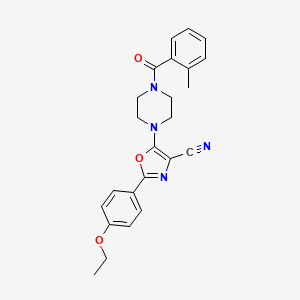
![(2Z)-2-[(3-fluoro-4-methylphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2452992.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-phenylacetamide](/img/structure/B2452995.png)
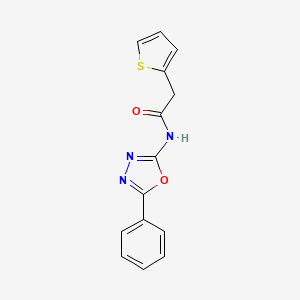
![N-(naphtho[1,2-d]thiazol-2-yl)-4-nitrobenzamide](/img/structure/B2453001.png)